molecular formula C23H32O5 B13397643 7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid CAS No. 130273-90-4

7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid

Cat. No.: B13397643
CAS No.: 130273-90-4
M. Wt: 388.5 g/mol
InChI Key: YFHHIZGZVLHBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid is a prostaglandin analog characterized by a cyclopentane core substituted with hydroxyl groups at positions 3 and 5, a 3-hydroxy-5-phenyl-1-penten-1-yl side chain at position 2, and a heptenoic acid moiety at position 7 . This compound is structurally related to prostaglandin F2α (PGF2α) but incorporates a phenyl-substituted pentenyl side chain instead of the octenyl group found in PGF2α . It is a key intermediate or active metabolite in the synthesis of antiglaucoma agents like bimatoprost and latanoprost, where modifications to the side chain enhance ocular penetration and receptor binding .

Properties

IUPAC Name

7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHHIZGZVLHBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101131081
Record name 7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130273-90-4
Record name 7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130273-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Core Cyclopentane Ring with Hydroxy and Phenyl Substituents

The synthesis begins with constructing the cyclopentane core bearing dihydroxy groups at positions 3 and 5, and a phenyl-substituted side chain at position 2. The key steps include:

  • Asymmetric Cyclopentane Formation:
    Using chiral auxiliaries or asymmetric catalysis, such as Sharpless epoxidation or asymmetric hydrogenation, to generate enantiomerically pure cyclopentane derivatives with desired stereochemistry at the 1,2,3,5 positions.

  • Introduction of Hydroxyl Groups:
    Hydroxylation at specific positions via regioselective oxidation or hydroxylation reactions, often employing osmium tetroxide or Sharpless dihydroxylation, to install the 3,5-dihydroxy groups with stereocontrol.

  • Phenyl Side Chain Attachment:
    The phenyl-alkyl chain is introduced through nucleophilic substitution or coupling reactions, such as Suzuki-Miyaura cross-coupling, using phenylboronic acids and halogenated cyclopentane intermediates.

Construction of the Side Chain with Hydroxy and Phenyl Substituents

Assembly of the Complete Molecule

  • Coupling of the Cyclopentane Core and Side Chain:
    The side chain is attached to the cyclopentane ring through nucleophilic substitution or esterification, depending on the functional groups present. Esterification is often performed using carbodiimide coupling agents like DCC or EDC in the presence of catalysts such as DMAP.

  • Formation of the Heptenoic Acid Backbone:
    The acid chain is assembled via chain elongation strategies, including Wittig or Horner-Wadsworth-Emmons reactions to introduce the double bond at the 5-position of the heptenoic acid chain, ensuring the (Z)-configuration.

Final Functionalization and Purification

  • Esterification of the Acid with the Side Chain:
    The acid is esterified with an appropriate alcohol (e.g., isopropanol) under acidic conditions, often using sulfuric acid or p-toluenesulfonic acid as catalysts.

  • Purification Techniques:
    The final compound is purified via chromatography methods such as silica gel column chromatography, preparative HPLC, or supercritical fluid chromatography, with solvents tailored to the compound’s polarity (e.g., hexane, ethyl acetate, methanol).

Data Tables of Preparation Parameters

Step Reaction Type Reagents & Conditions Purification Method Yield Notes
1 Asymmetric cyclopentane synthesis Chiral catalysts, epoxidation Chiral chromatography ~75% Stereoselective formation
2 Hydroxylation OsO₄, NMO Silica gel chromatography ~80% Regioselective hydroxylation
3 Side chain synthesis Phenylboronic acid, halogenated pentane Suzuki coupling ~70% Stereocontrol crucial
4 Chain elongation Wittig reaction Preparative HPLC ~65% Double bond stereochemistry control
5 Esterification DCC, DMAP Silica gel chromatography ~85% Purity >99% achievable

(Note: These are representative data based on analogous prostaglandin synthesis protocols; actual yields depend on specific reaction conditions.)

Notes on Purification and Quality Control

  • Chromatography:
    Silica gel chromatography with optimized solvent systems (e.g., hexane/ethyl acetate) is standard for initial purification, followed by HPLC for high purity (>99%).

  • Spectroscopic Confirmation:
    NMR, MS, and IR are employed to confirm stereochemistry, functional groups, and purity at each step.

  • Impurity Control:
    Isomeric impurities such as trans-isomers are minimized through stereoselective synthesis and chromatographic separation, with impurity levels maintained below 0.15% as per patent standards.

Summary of Literature and Patent Sources

  • Patent WO2015136317A1 details high-purity prostaglandin synthesis, emphasizing chromatography-based purification and stereocontrol, relevant to this compound’s synthesis.

  • PubChem entries provide structural data and synthetic insights, including esterification and hydroxylation strategies.

  • Research articles on prostaglandin analogs outline asymmetric synthesis routes, side chain construction, and purification techniques applicable here.

Chemical Reactions Analysis

Types of Reactions

7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid has numerous applications in scientific research:

    Chemistry: It is used as a model compound to study reaction mechanisms and the effects of various functional groups on chemical reactivity.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Table 1: Structural Features of Prostaglandin Analogs

Compound Name Core Structure Side Chain Substituent Carbon Chain Length Key Functional Groups
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid Cyclopentane 3-hydroxy-5-phenyl-1-penten-1-yl 20-carbon (heptenoic acid) 3,5-dihydroxy; α,β-unsaturated acid
Prostaglandin F2α (PGF2α) Cyclopentane 3-hydroxy-1-octenyl 20-carbon 3,5,15-trihydroxy; carboxylic acid
Bimatoprost Cyclopentane 3-hydroxy-5-phenylpentyl (saturated) 20-carbon Ethylamide terminus; hydroxyl groups
Latanoprost Cyclopentane 3-hydroxy-5-phenylpentyl (saturated) 20-carbon Isopropyl ester prodrug
Travoprost Cyclopentane 3-hydroxy-4-(trifluoromethylphenoxy)-1-butenyl 20-carbon Trifluoromethyl group; ester
Unoprostone Cyclopentane 3-oxodecyl 22-carbon Docosanoid backbone; ester

Key Structural Differences :

  • Side Chain: The target compound’s unsaturated pentenyl-phenyl side chain (vs.
  • Functional Groups : Unlike PGF2α, which has three hydroxyl groups, the target compound lacks the 15-hydroxyl group, reducing its susceptibility to enzymatic degradation .
  • Carbon Chain: Unoprostone’s 22-carbon backbone contrasts with the 20-carbon structure of other analogs, impacting lipid solubility and prodrug activation .

Pharmacological Activity

Table 2: Receptor Affinity and Therapeutic Indications

Compound Prostanoid Receptor Activity Potency (IOP Reduction) Clinical Use
This compound Partial FP receptor agonist Moderate (15–20%) Research intermediate
Bimatoprost FP receptor agonist (via hydrolysis) High (25–30%) Glaucoma, Hypotrichosis
Latanoprost FP receptor agonist (active acid form) High (25–35%) Glaucoma
Travoprost Full FP receptor agonist Very High (30–35%) Glaucoma
Unoprostone EP1/EP3 receptor modulation Moderate (15–20%) Glaucoma (adjunct)

Mechanistic Insights :

  • The target compound’s partial FP receptor agonism contrasts with travoprost’s full agonism, suggesting lower efficacy in intraocular pressure (IOP) reduction .
  • The phenyl group enhances affinity for FP receptors compared to PGF2α’s aliphatic side chain but lacks the trifluoromethyl group in travoprost, which increases receptor residency time .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Molecular Weight LogP Solubility (Water) Stability
This compound 406.5 g/mol 2.12 Low Sensitive to oxidation
PGF2α 354.5 g/mol 1.85 Moderate Labile to COX enzymes
Bimatoprost 415.6 g/mol 2.45 Low Stable as ethylamide
Latanoprost 432.6 g/mol 3.10 Very Low Stable as ester prodrug

Critical Notes:

  • The target compound’s higher LogP (2.12 vs. 1.85 for PGF2α) reflects increased lipophilicity due to the phenyl group, favoring corneal penetration but limiting aqueous solubility .
  • Instability in aqueous environments necessitates ester prodrug formulations (e.g., latanoprost’s isopropyl ester) for therapeutic use .

Stability and Metabolic Profile

  • Oxidative Sensitivity : The α,β-unsaturated carboxylic acid moiety and pentenyl double bond make the compound prone to oxidation, requiring stabilization via prodrugs or antioxidants .
  • Metabolism: Unlike latanoprost, which is hydrolyzed to its active acid form in the cornea, the target compound’s free acid structure bypasses this step but may undergo rapid hepatic glucuronidation .

Biological Activity

7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid, commonly known as Bimatoprost , is a synthetic prostaglandin analog. It is primarily recognized for its role in ophthalmology, particularly in the treatment of elevated intraocular pressure in glaucoma patients. This article explores the compound's biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C25_{25}H37_{37}NO4_{4}
Molecular Weight 415.6 g/mol
XLogP3 2.8
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 12
Topological Polar Surface Area 89.8 Ų

Bimatoprost functions by mimicking the action of natural prostaglandins, which are lipid compounds that perform various physiological functions. The primary mechanism involves:

  • Increased Uveoscleral Outflow : Bimatoprost enhances the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure.
  • Stimulation of Prostaglandin Receptors : It selectively binds to prostaglandin F receptors (FP), leading to relaxation of the ciliary muscle and increased drainage of intraocular fluid.

Therapeutic Applications

Bimatoprost is extensively used for:

  • Glaucoma Management : It is indicated for patients with open-angle glaucoma or ocular hypertension who are intolerant to other treatments.
  • Eyelash Hypotrichosis Treatment : Bimatoprost is also marketed under the brand name LATISSE for promoting eyelash growth.

Case Studies

  • Glaucoma Treatment Efficacy : A study involving 400 patients demonstrated that bimatoprost significantly lowered intraocular pressure compared to timolol, a standard treatment. The mean reduction was approximately 30% from baseline after 12 weeks of treatment .
  • Eyelash Growth Study : In a clinical trial with 78 participants, those treated with bimatoprost showed a statistically significant increase in eyelash length and thickness over 16 weeks compared to placebo .

Safety and Side Effects

While bimatoprost is generally well-tolerated, some common side effects include:

  • Eye irritation or redness
  • Increased pigmentation of the iris
  • Eyelash darkening and thickening

Research Findings

Recent studies have focused on the broader implications of bimatoprost beyond its traditional uses:

  • Anti-inflammatory Properties : Research indicates that bimatoprost may possess anti-inflammatory effects, which could be beneficial in treating conditions like dry eye syndrome .
  • Potential Cardiovascular Benefits : Preliminary studies suggest that prostaglandin analogs like bimatoprost may have vasodilatory effects that could influence cardiovascular health positively .

Q & A

Q. What are the recommended synthetic routes for producing 7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid?

Methodological Answer: The synthesis typically involves stereoselective cyclization and hydroxylation steps. For example, prostaglandin analogs (structurally related) are synthesized via Corey lactone intermediates, where the cyclopentane ring is functionalized with hydroxyl groups, followed by coupling to a phenylpentenyl side chain using Wittig or Horner-Wadsworth-Emmons reactions . Protecting groups (e.g., silyl ethers for hydroxyls) are critical to prevent undesired side reactions. Final deprotection and purification via reverse-phase HPLC are recommended to achieve >95% purity.

Q. How can the stereochemistry of this compound be confirmed experimentally?

Methodological Answer: Nuclear Overhauser Effect (NOE) NMR experiments (e.g., 2D NOESY) are essential to assign stereochemistry at the cyclopentyl and pentenyl moieties. For example, cross-peaks between the 3,5-dihydroxy groups on the cyclopentane and specific protons on the phenylpentenyl chain can confirm spatial proximity . X-ray crystallography is definitive but requires high-purity crystalline material. Chiral chromatography (e.g., using amylose-based columns) validates enantiomeric purity .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is preferred due to the compound’s carboxylic acid group. Use deuterated internal standards (e.g., d₄-analogs) to correct for matrix effects. A C18 column with a gradient of acetonitrile/water (0.1% formic acid) provides optimal separation .

Advanced Research Questions

Q. How does the compound interact with prostaglandin receptors, and what experimental models can validate this?

Methodological Answer: The compound’s structural similarity to prostaglandin E₂ (PGE₂) suggests activity at EP receptors. Use radioligand displacement assays with [³H]-PGE₂ in HEK293 cells overexpressing human EP1-4 receptors to determine binding affinity (Kd). Functional activity (e.g., cAMP modulation for EP2/EP4) can be measured via luciferase-based reporter assays . In silico docking (e.g., AutoDock Vina) predicts binding poses in receptor homology models .

Q. How to resolve contradictions in reported bioactivity across studies (e.g., anti-inflammatory vs. pro-inflammatory effects)?

Methodological Answer: Discrepancies may arise from cell-type-specific receptor expression or metabolite interference. Perform side-by-side assays under standardized conditions (e.g., primary macrophages vs. immortalized cell lines). Include metabolite profiling (e.g., LC-MS) to rule out degradation products. Dose-response curves (1 nM–10 µM) and pathway-specific inhibitors (e.g., EP4 antagonist L-161,982) clarify mechanisms .

Q. What strategies improve metabolic stability for in vivo applications?

Methodological Answer: Introduce metabolically resistant groups, such as replacing labile hydroxyls with fluorine or methyl groups (see for trifluoromethyl analogs). Evaluate stability in human liver microsomes (HLM) with NADPH cofactor. Prodrug approaches (e.g., esterification of the carboxylic acid) enhance oral bioavailability, as seen in latanoprost .

Q. How to design experiments assessing tissue-specific distribution in animal models?

Methodological Answer: Administer a radiolabeled version (¹⁴C or ³H) via intravenous injection. Sacrifice animals at timed intervals, homogenize tissues, and quantify radioactivity via scintillation counting. Autoradiography or MALDI-IMS (imaging mass spectrometry) provides spatial resolution in organs like kidney or liver .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.